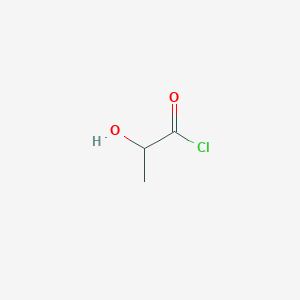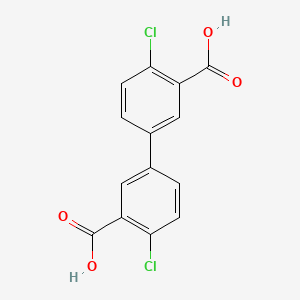
Methyl 2,6-dimethylphenylglyoxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,6-dimethylphenylglyoxylate is an organic compound that belongs to the class of glyoxylates It is characterized by the presence of a glyoxylate group attached to a methyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dimethylphenylglyoxylate typically involves the reaction of 2,6-dimethylphenylacetic acid with an oxidizing agent to form the corresponding glyoxylate. One common method involves the use of potassium permanganate as the oxidizing agent in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the glyoxylate.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a one-step reaction process. This involves the dissolution of 2,2-dimethoxy-1-phenyl butanone in an organic solvent, followed by the addition of chlorine in the presence of a free radical inhibitor. The reaction is carried out over a period of 1-16 hours, after which the product is purified through low-pressure distillation .
化学反応の分析
Types of Reactions: Methyl 2,6-dimethylphenylglyoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,6-dimethylbenzoic acid.
Reduction: Formation of 2,6-dimethylbenzyl alcohol or 2,6-dimethylbenzaldehyde.
Substitution: Formation of 2,6-dimethyl-4-nitrophenylglyoxylate or 2,6-dimethyl-4-bromophenylglyoxylate.
科学的研究の応用
Methyl 2,6-dimethylphenylglyoxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of methyl 2,6-dimethylphenylglyoxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific application .
類似化合物との比較
Methyl 2,6-dimethylphenylglyoxylate can be compared with other glyoxylate derivatives, such as:
Methyl phenylglyoxylate: Similar structure but lacks the methyl groups on the phenyl ring.
Ethyl 2,6-dimethylphenylglyoxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
2,6-Dimethylphenylglyoxylate: Lacks the ester group, making it less reactive in certain chemical reactions.
Uniqueness: The presence of the methyl groups on the phenyl ring in this compound imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and selectivity in various chemical reactions .
特性
IUPAC Name |
methyl 2-(2,6-dimethylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFMGWLLHQFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)












